molecular formula C14H11ClO3 B6363753 2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% CAS No. 1181344-87-5

2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95%

Cat. No. B6363753
M. Wt: 262.69 g/mol
InChI Key: UWXQQAXDUAXRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-methoxyphenyl)benzoic acid (2-CMPBA) is a synthetic phenolic acid that has been used in a variety of scientific and industrial applications. 2-CMPBA is an important building block for organic synthesis, and has been used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of a variety of heterocyclic compounds. In addition, 2-CMPBA has been studied for its potential use in biomedical research and drug discovery.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(5-Chloro-2-methoxyphenyl)benzoic acid involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-bromoanisole in the presence of a base to form the intermediate product, which is then hydrolyzed to yield the final product.

Starting Materials
5-chloro-2-methoxybenzoic acid, 2-bromoanisole, Base (e.g. potassium carbonate), Solvent (e.g. dimethylformamide)

Reaction
Step 1: Dissolve 5-chloro-2-methoxybenzoic acid and 2-bromoanisole in a solvent such as dimethylformamide., Step 2: Add a base such as potassium carbonate to the reaction mixture and stir at room temperature for several hours., Step 3: Filter the reaction mixture to remove any solid impurities., Step 4: Concentrate the filtrate under reduced pressure to obtain the intermediate product., Step 5: Hydrolyze the intermediate product by refluxing it in a mixture of water and a strong acid such as hydrochloric acid., Step 6: Neutralize the resulting mixture with a base such as sodium hydroxide., Step 7: Filter the mixture to remove any solid impurities., Step 8: Concentrate the filtrate under reduced pressure to obtain the final product, 2-(5-Chloro-2-methoxyphenyl)benzoic acid.

Mechanism Of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% is not well understood. However, it is believed that 2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% may act by inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% has been found to have antioxidant and anti-oxidative activities.

Biochemical And Physiological Effects

2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In animal models, 2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% has been found to have anti-inflammatory and anti-tumor activities. In addition, 2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% has been found to have anti-microbial and anti-oxidative activities.

Advantages And Limitations For Lab Experiments

2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and is readily available. In addition, it is relatively stable and can be stored for long periods of time. However, it is also important to note that 2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% is a relatively toxic compound, and should be handled with caution.

Future Directions

The potential applications of 2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% are vast, and there are a number of potential future directions for research. These include further investigation into the mechanism of action of 2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95%, as well as its potential use in the synthesis of novel compounds. In addition, further research is needed to explore the potential therapeutic applications of 2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95%, including its potential use in the treatment of a variety of diseases. Finally, additional research is needed to explore the potential environmental applications of 2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95%, including its potential use as a pesticide or herbicide.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% has been extensively studied for its potential use in biomedical research and drug discovery. It has been used as a reagent in the synthesis of a variety of heterocyclic compounds, and has been found to have a variety of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, 2-(5-Chloro-2-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-7-6-9(15)8-12(13)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXQQAXDUAXRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680728
Record name 5'-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-methoxyphenyl)benzoic acid

CAS RN

1181344-87-5
Record name 5'-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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